molecular formula C20H21F3N4OS2 B319695 2-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

2-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Cat. No.: B319695
M. Wt: 454.5 g/mol
InChI Key: PKAPOUCWXRKOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique combination of functional groups, including a pyrimidine ring, a benzothiophene ring, and a cyano group, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Coupling of the Pyrimidine and Benzothiophene Rings: The pyrimidine and benzothiophene rings can be coupled through a sulfanyl linkage using a thiol reagent under basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanating agent such as sodium cyanide.

    Formation of the Acetamide Group: The acetamide group can be formed through an amidation reaction between an appropriate amine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Biological Research: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new therapeutic agents.

    Industrial Applications: The compound’s chemical reactivity makes it useful in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
  • **this compound analogs

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the cyano group provides a site for further chemical modification.

Properties

Molecular Formula

C20H21F3N4OS2

Molecular Weight

454.5 g/mol

IUPAC Name

2-[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

InChI

InChI=1S/C20H21F3N4OS2/c1-19(2,3)14-8-15(20(21,22)23)26-18(25-14)29-10-16(28)27-17-12(9-24)11-6-4-5-7-13(11)30-17/h8H,4-7,10H2,1-3H3,(H,27,28)

InChI Key

PKAPOUCWXRKOIV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NC(=N1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C(F)(F)F

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C(F)(F)F

Origin of Product

United States

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